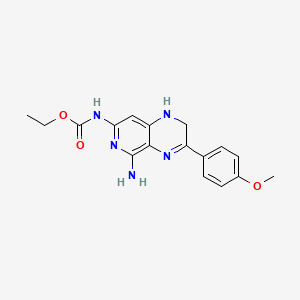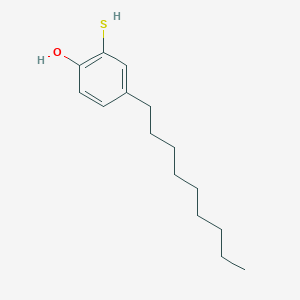
4-Nonyl-2-sulfanylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nonyl-2-sulfanylphenol is an organic compound that belongs to the class of alkylphenols It consists of a phenol ring substituted with a nonyl group at the 4-position and a sulfanyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonyl-2-sulfanylphenol typically involves the alkylation of phenol with nonyl bromide in the presence of a base, followed by the introduction of a sulfanyl group. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The general reaction scheme is as follows:
Alkylation: Phenol reacts with nonyl bromide in the presence of a base to form 4-nonylphenol.
Sulfanylation: 4-Nonylphenol is then treated with a sulfanylating agent, such as thiourea, to introduce the sulfanyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters ensures efficient production.
化学反応の分析
Types of Reactions
4-Nonyl-2-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenolic hydroxyl group can be reduced to form corresponding ethers.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, aryl halides
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Ethers
Substitution Products: Alkylated or arylated phenols
科学的研究の応用
4-Nonyl-2-sulfanylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives.
作用機序
The mechanism of action of 4-Nonyl-2-sulfanylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, while the sulfanyl group can interact with thiol groups in proteins. These interactions can modulate enzyme activity or receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Nonylphenol: Lacks the sulfanyl group, making it less versatile in certain chemical reactions.
2-Sulfanylphenol: Lacks the nonyl group, resulting in different physical and chemical properties.
4-Nonyl-2-methylphenol: Substitutes the sulfanyl group with a methyl group, altering its reactivity and applications.
Uniqueness
4-Nonyl-2-sulfanylphenol is unique due to the presence of both the nonyl and sulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
81348-88-1 |
|---|---|
分子式 |
C15H24OS |
分子量 |
252.4 g/mol |
IUPAC名 |
4-nonyl-2-sulfanylphenol |
InChI |
InChI=1S/C15H24OS/c1-2-3-4-5-6-7-8-9-13-10-11-14(16)15(17)12-13/h10-12,16-17H,2-9H2,1H3 |
InChIキー |
LZHDMIAKNFGFBU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC(=C(C=C1)O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


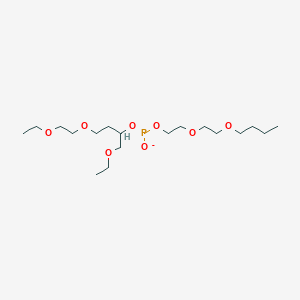
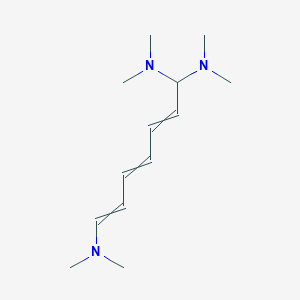
![N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline](/img/structure/B14427710.png)
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14427711.png)
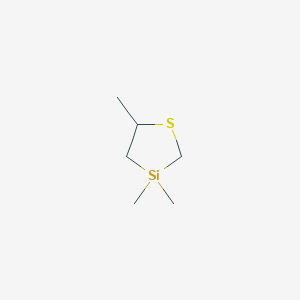
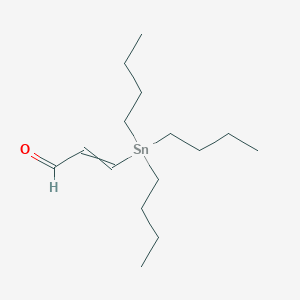
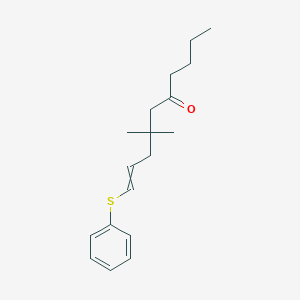
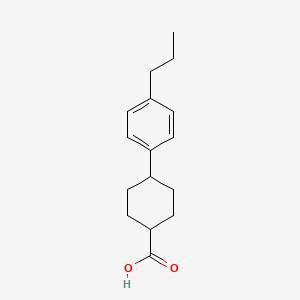
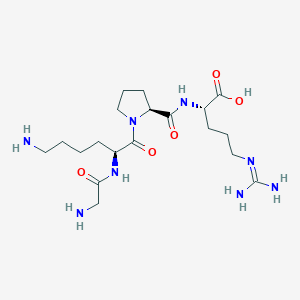
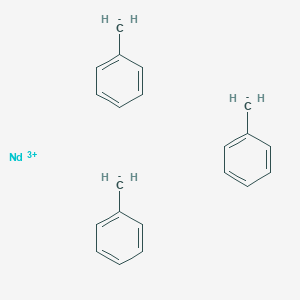
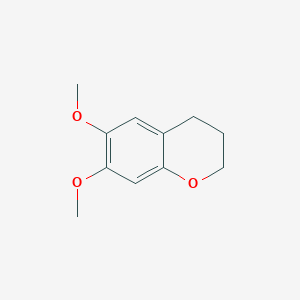
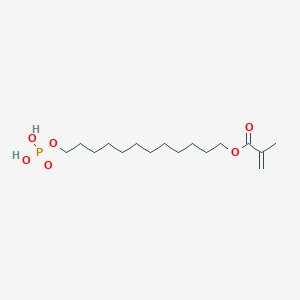
![8,9,10,11,12,12a-Hexahydroazocino[2,1-a]isoindol-5(7H)-one](/img/structure/B14427782.png)
